molecular formula C14H21NO3S B2609746 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1798659-92-3

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No.: B2609746
CAS No.: 1798659-92-3
M. Wt: 283.39
InChI Key: ZJBOIVLARCDRON-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and pharmaceutical research. This acetamide derivative incorporates two pharmaceutically relevant structural motifs: a cyclopentylthio group known to influence lipophilicity and metabolic stability, and a furan ring system recognized for its diverse biological activities . The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold in drug design due to its electron-rich nature and capacity to engage in various molecular interactions with biological targets, including hydrogen bonding and π–π stacking . Furan-containing compounds demonstrate a broad spectrum of pharmacological properties, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities, making them valuable starting points for drug discovery programs . The specific molecular architecture of this compound, particularly the combination of the furan system with the acetamide linkage and ether functionality, suggests potential for investigating its interaction with various enzyme systems and cellular receptors. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for studying structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of the cyclopentylthio moiety may contribute to altered pharmacokinetic properties, including enhanced membrane permeability. This product is provided for research purposes strictly within laboratory settings. It is intended for use by qualified scientific professionals only. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-17-13(12-7-4-8-18-12)9-15-14(16)10-19-11-5-2-3-6-11/h4,7-8,11,13H,2-3,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBOIVLARCDRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSC1CCCC1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide typically involves multiple steps. One common approach is the reaction of cyclopentylthiol with a suitable acylating agent to form the cyclopentylthio intermediate. This intermediate is then reacted with 2-(furan-2-yl)-2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The cyclopentylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various alcohols or amines.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The furan ring and cyclopentylthio group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or interfering with metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its cyclopentylthio and furan-methoxyethyl groups. Below is a comparison with analogous acetamides:

Compound Name Key Substituents Biological Activity/Application Reference
2-(Cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide Cyclopentylthio, furan-2-yl, methoxyethyl Not reported (hypothesized: anti-inflammatory or CNS activity) N/A
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Bromo, thiophene ring Intermediate for 3-acetylthiophene chemistry
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, methoxybenzyl, bromophenyl FPR2 agonist (calcium mobilization, chemotaxis)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, trifluoromethyl, methoxyphenyl Patent-derived (potential antimicrobial/anticancer)
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, fluorophenyl, propylacetamido Synthesized via multicomponent reaction (biological activity not specified)
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl, phenyl Not reported (structural analog for solubility studies)
Key Observations:

Pyridazinone derivatives () exhibit receptor-specific activity (FPR2 agonism), suggesting that heterocycles paired with methoxy groups (as in the target compound) could modulate receptor selectivity .

Methoxyethyl: Methoxy groups in and enhance solubility and receptor binding via hydrogen bonding. The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier substituents .

Pharmacological Potential and Mechanisms

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Anti-inflammatory Activity: Substituted phenoxy acetamides () with bicyclic terpene moieties (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) show anti-inflammatory and analgesic effects. The cyclopentylthio group in the target compound may similarly modulate cyclooxygenase (COX) or NF-κB pathways .
  • Receptor Targeting: Pyridazinone-based acetamides () activate formyl peptide receptors (FPR1/FPR2). The furan and methoxy groups in the target compound could position it as a mixed FPR1/FPR2 ligand, pending experimental validation .

Biological Activity

The compound 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a synthetic derivative that exhibits potential biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C12H15N1O2SC_{12}H_{15}N_{1}O_{2}S. The structure features a cyclopentylthio group, a furan moiety, and an acetamide functional group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity: Potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Activity against specific bacterial strains.
  • Urease Inhibition: Possible inhibition of urease enzyme activity, impacting certain bacterial infections.

Antitumor Activity

Studies have shown that derivatives related to this compound can demonstrate selective cytotoxicity towards tumor cells. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assays

In a study examining tumor cell lines, compounds structurally related to This compound were tested for their cytotoxic effects. The results indicated varying degrees of effectiveness depending on the specific structural modifications made to the parent compound.

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)15
Compound BMCF7 (Breast)22
Compound CHeLa (Cervical)10

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research suggests that it may inhibit the growth of certain bacteria by targeting their metabolic pathways.

Urease Inhibition

Urease is an enzyme produced by some pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can reduce the virulence of these bacteria. Preliminary studies indicate that derivatives of this compound may effectively inhibit urease activity.

The proposed mechanisms by which This compound exerts its biological effects include:

  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition: Competitive inhibition of urease and possibly other enzymes involved in bacterial metabolism.
  • Interaction with Cellular Receptors: Potential modulation of receptor-mediated signaling pathways.

Q & A

Q. What are the key synthetic routes for 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves coupling a cyclopentylthiol precursor with a furan-methoxyethyl amine derivative. Key steps include:
  • Amide bond formation : Use carbodiimides (e.g., EDC or DCC) as coupling agents in anhydrous dichloromethane or DMF at 0–5°C to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Low temperatures stabilize reactive intermediates during thioether bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Identify furan protons (δ 6.5–7.5 ppm), methoxy group (δ 3.3–3.5 ppm), and amide NH (δ 6.5–8.5 ppm).
  • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm), furan carbons (δ 110–150 ppm), and cyclopentyl carbons (δ 25–35 ppm) .
  • IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-S bond (~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO₃S) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response standardization : Use consistent molar concentrations across assays (e.g., 1 nM–100 µM) to eliminate potency variability .
  • Purity validation : Employ HPLC (>95% purity) to rule out impurities affecting activity .
  • Target validation : Perform knock-out studies in cellular models (e.g., CRISPR/Cas9) to confirm target specificity .
  • Assay replication : Repeat experiments in orthogonal systems (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies can enhance the compound’s solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) on the methoxyethyl side chain while preserving the pharmacophoric cyclopentylthio and furan motifs .
  • Co-solvent systems : Test DMSO/PBS (e.g., 10% v/v) for in vitro assays to improve solubility .
  • Prodrug design : Convert the amide to a hydrolyzable ester for enhanced membrane permeability, validated via Caco-2 monolayer permeability assays .

Q. How can computational modeling predict interactions between this compound and enzyme targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with X-ray crystal structures of target enzymes (e.g., kinases or GPCRs) to predict binding poses. Focus on hydrogen bonds with the amide group and hydrophobic interactions with the cyclopentylthio moiety .
  • Molecular dynamics (MD) simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational flexibility .
  • Binding free energy calculations : Apply MM-PBSA to quantify contributions from van der Waals and electrostatic interactions .

Q. What experimental approaches can resolve regioselectivity challenges during synthesis?

  • Methodological Answer :
  • Protecting group strategy : Temporarily protect the furan oxygen with a tert-butyldimethylsilyl (TBS) group to direct thioether formation to the cyclopentylthiol .
  • Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., 25°C vs. 40°C) to favor desired intermediates, monitored by ¹H NMR .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclopentylthio addition .

Data Analysis and Optimization

Q. How can researchers design stability studies to assess degradation under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound at 40°C/75% RH (per ICH guidelines) for 4 weeks, with HPLC analysis every 7 days to quantify degradation products (e.g., hydrolyzed amide) .
  • pH-dependent stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions .
  • Light sensitivity : Expose to UV light (300–400 nm) and monitor photodegradation via UV-Vis spectroscopy .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Non-linear regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., wild-type vs. knock-out models) .
  • Reproducibility metrics : Calculate Z’-factor for assay quality control (Z’ > 0.5 indicates robust assays) .

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